molecular formula C13H15N3O4 B15228322 Methyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B15228322
M. Wt: 277.28 g/mol
InChI Key: WVPIYPOWYBCCEH-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring substituted with amino, methoxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 2,5-dimethoxyphenyl hydrazine, which is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to methylation and subsequent amination to introduce the amino group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups on the phenyl ring, along with the carboxylate group on the pyrazole ring, provides a unique combination of electronic and steric effects that can be exploited in various applications.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

methyl 5-amino-1-(2,5-dimethoxyphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O4/c1-18-8-4-5-11(19-2)10(6-8)16-12(14)9(7-15-16)13(17)20-3/h4-7H,14H2,1-3H3

InChI Key

WVPIYPOWYBCCEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

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